molecular formula C15H13N3O3S2 B2415700 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2380057-16-7

N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide

Cat. No.: B2415700
CAS No.: 2380057-16-7
M. Wt: 347.41
InChI Key: ZIVXYDKFCVYEJI-UHFFFAOYSA-N
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Description

N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Derivative Synthesis: The thiophene moiety is prepared separately, often through the reaction of thiophene with various substituents to introduce the desired functional groups.

    Coupling Reaction: The final step involves coupling the oxazole and thiophene derivatives using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the oxamide linkage.

Industrial Production Methods

Industrial production of N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-2-yl)methyl]oxamide: A similar compound with a slightly different thiophene substitution.

    N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-yl)ethyl]oxamide: Another variant with an ethyl group instead of a methyl group.

Uniqueness

N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is unique due to its specific combination of an oxazole ring and a thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-9-4-13(18-21-9)17-15(20)14(19)16-6-12-5-11(8-23-12)10-2-3-22-7-10/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVXYDKFCVYEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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